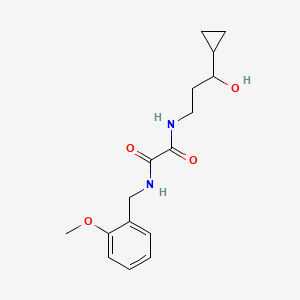
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. RNA polymerase I is responsible for the synthesis of ribosomal RNA (rRNA), which is necessary for the production of ribosomes and protein synthesis. CX-5461 has been shown to be effective in inhibiting the growth of cancer cells that are dependent on RNA polymerase I transcription, making it a promising candidate for cancer therapy.
Wirkmechanismus
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in rRNA synthesis, which in turn inhibits the production of ribosomes and protein synthesis. Cancer cells that are dependent on RNA polymerase I transcription are particularly sensitive to this compound, as they require high levels of rRNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several advantages as a research tool. It is highly selective for cancer cells that are dependent on RNA polymerase I transcription, making it a valuable tool for studying the role of this pathway in cancer. This compound is also effective at inhibiting the growth of cancer cells that are resistant to conventional chemotherapy, which may provide new treatment options for patients with drug-resistant cancers.
However, this compound also has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, its mechanism of action is complex and not fully understood, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to this compound treatment. Finally, there is interest in exploring the potential of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes.
Synthesemethoden
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is synthesized through a multi-step process that involves the coupling of two key intermediates, 2-methoxybenzylamine and cyclopropylacetaldehyde, followed by oxalamide formation. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential in cancer therapy. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription, while sparing normal cells.
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-5-3-2-4-12(14)10-18-16(21)15(20)17-9-8-13(19)11-6-7-11/h2-5,11,13,19H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCCUJGYOTIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

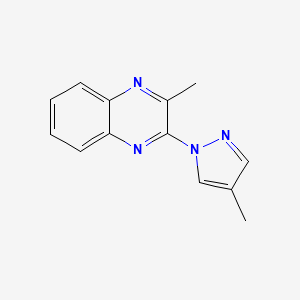
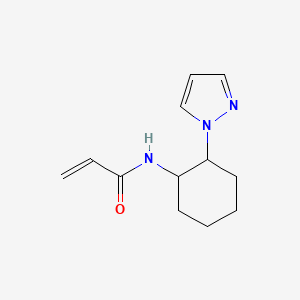
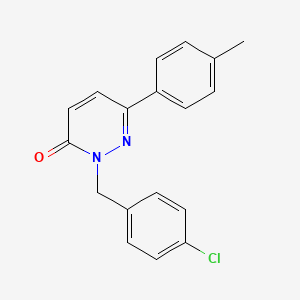
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)
![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
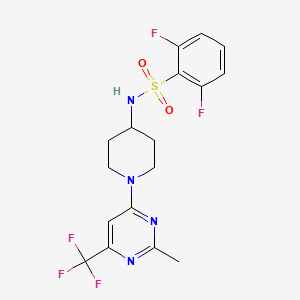
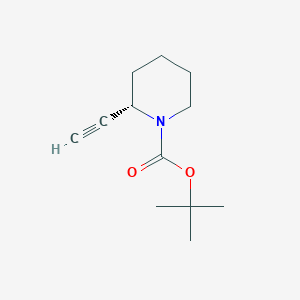
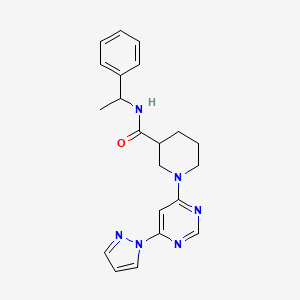
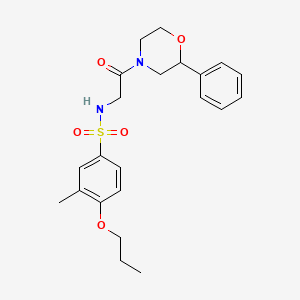

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677371.png)
![N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677373.png)
![4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2677375.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)